

Application Notes and Protocols: Cedirogant in Combination with Other Inflammatory Modulators

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Cedirogant

Cedirogant (ABBV-157) is an orally active, small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORyt).[1] RORyt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[2][3] By inhibiting RORyt, Cedirogant effectively targets the IL-23/IL-17 signaling pathway, which is a central driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[2][3]

Development of **Cedirogant** was undertaken by AbbVie for the treatment of moderate-to-severe chronic plaque psoriasis.[4][5] However, the clinical development of **Cedirogant** has been discontinued due to undisclosed preclinical findings.[4][5]

Cedirogant in Combination Therapy: Current Status

To date, there is a lack of publicly available data from preclinical or clinical studies evaluating **Cedirogant** in combination with other inflammatory modulators. The existing research focuses on its use as a monotherapy. However, the rationale for exploring combination therapies with



RORyt inverse agonists like **Cedirogant** is strong, as it offers the potential for synergistic efficacy and the ability to target multiple inflammatory pathways simultaneously.

Summary of Cedirogant Monotherapy Clinical Data

A Phase IIb, multicenter, double-blind, placebo-controlled study (NCT05044234) was conducted to evaluate the efficacy and safety of **Cedirogant** in adults with moderate-to-severe psoriasis.[4][5] The study was terminated early.[4] The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[4][5]

Table 1: Efficacy and Safety of Cedirogant Monotherapy

in Psoriasis (Week 16)[4][5]

Treatment Group	PASI 75 Achievement Rate	Most Frequent Adverse Events
Placebo	0%	Not specified in detail
Cedirogant 75 mg	29%	Similar to placebo
Cedirogant 150 mg	8%	Similar to placebo
Cedirogant 375 mg	42%	Higher rate than placebo

Experimental Protocols

Protocol 1: Phase IIb Clinical Trial of Cedirogant in Adults with Moderate-to-Severe Psoriasis (Based on NCT05044234)

Objective: To evaluate the efficacy and safety of once-daily oral **Cedirogant** in adults with moderate-to-severe chronic plaque psoriasis.

Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
- Screening Period: 28 days.[4]



Treatment Period: 16 weeks.[4]

Follow-up Period: 30 days.[4]

 Randomization: Patients were randomized 1:1:1:1 to receive Cedirogant 75 mg, 150 mg, 375 mg, or placebo, administered orally once daily.[4]

Patient Population:

- Adults aged 18-65 years with a diagnosis of chronic plaque psoriasis for at least 6 months.
- Candidates for systemic therapy or phototherapy.
- Exclusion criteria included primary non-responders to previous anti-IL-17, anti-IL-23, or anti-IL-12/23 therapies.[6]

Assessments:

- Efficacy:
 - Psoriasis Area and Severity Index (PASI): Assessed at baseline and specified follow-up visits. The PASI score is calculated based on the severity of erythema, induration, and desquamation, and the extent of involvement in four body regions (head, trunk, upper extremities, and lower extremities).[7][8] The final score ranges from 0 to 72.[7]
 - Static Physician's Global Assessment (sPGA).[5]
 - Psoriasis Symptoms Scale.[5]
- Safety:
 - Monitoring and recording of all adverse events (AEs).[5]
- Biomarkers:
 - Serum levels of IL-17A and IL-17F were measured at baseline and throughout the treatment period.[5]



Method for PASI Score Assessment:

- The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[7]
- In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked.
- The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale: 0 = 0%, 1 = <10%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%.
 [7]
- The final PASI score is calculated using the following formula: PASI = 0.1 * (Erythema_head + Induration_head + Desquamation_head) * Area_head + 0.2 * (Erythema_upper + Induration_upper + Desquamation_upper) * Area_upper + 0.3 * (Erythema_trunk + Induration_trunk + Desquamation_trunk) * Area_trunk + 0.4 * (Erythema_lower + Induration_lower + Desquamation_lower) * Area_lower.[9]

Method for Serum IL-17A and IL-17F Measurement:

- Serum samples were collected from patients at specified time points.
- Ultrasensitive immunoassays, such as Single Molecule Counting (SMC[™]) or a similar highsensitivity ELISA, are required to accurately quantify the low circulating levels of IL-17A and IL-17F.[2][10]
- Commercially available ELISA kits specific for human IL-17A and IL-17F should be used
 according to the manufacturer's instructions.[11] The assays should be validated for
 sensitivity, specificity, and reproducibility.[2]

Protocol 2: Hypothetical Preclinical Study of Cedirogant in Combination with a TNF-alpha Inhibitor in an Imiquimod-Induced Psoriasis Mouse Model

Methodological & Application





Objective: To investigate the potential synergistic or additive anti-inflammatory effects of **Cedirogant** in combination with a TNF-alpha inhibitor in a preclinical model of psoriasis.

Rationale: TNF-alpha is another key cytokine implicated in the pathogenesis of psoriasis. A combination therapy targeting both the IL-23/IL-17 axis (with **Cedirogant**) and the TNF-alpha pathway could lead to a more profound anti-inflammatory response.

Study Design:

- Animal Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6).
- Treatment Groups (n=8-10 mice per group):
 - Vehicle control (placebo for both treatments)
 - Cedirogant monotherapy (e.g., administered orally once daily)
 - TNF-alpha inhibitor monotherapy (e.g., etanercept, administered via subcutaneous injection at a clinically relevant dose)
 - Cedirogant and TNF-alpha inhibitor combination therapy
- Treatment Duration: Concurrent with the IMQ application period (typically 5-7 days).

Experimental Procedures:

- Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive days.
- Drug Administration:
 - Administer Cedirogant or its vehicle orally once daily, starting on the same day as the first imiquimod application.
 - Administer the TNF-alpha inhibitor or its vehicle subcutaneously according to a dosing schedule relevant to its pharmacokinetics.

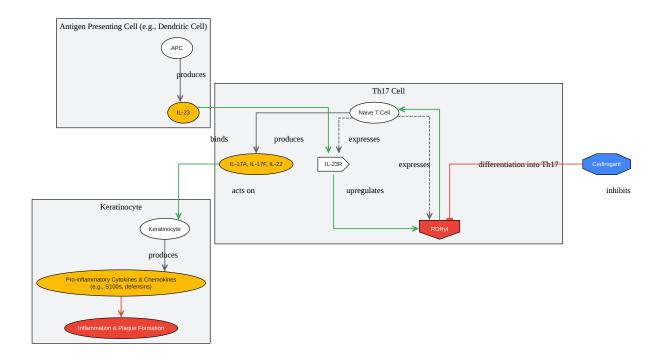


Assessments:

- Clinical Scoring: Daily measurement of skin erythema, scaling, and thickness of the back skin and ear using a scoring system (e.g., 0-4 scale for each parameter).
- Histological Analysis: At the end of the study, collect skin tissue for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Cytokine Analysis: Homogenize skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23, TNF-alpha) using ELISA or multiplex assays.
- Gene Expression Analysis: Isolate RNA from skin tissue to perform quantitative real-time
 PCR (qRT-PCR) for genes encoding inflammatory mediators.

Visualizations





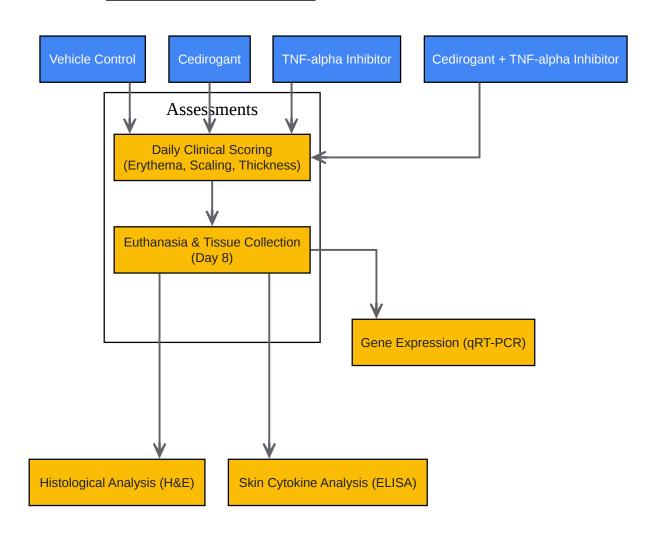
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Caption: IL-23/IL-17 Signaling Pathway and the Mechanism of Action of Cedirogant.



Disease Induction

Topical Imiquimod Application (Shaved Back & Ear) Days 1-7



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Caption: Experimental Workflow for Preclinical Combination Study.

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